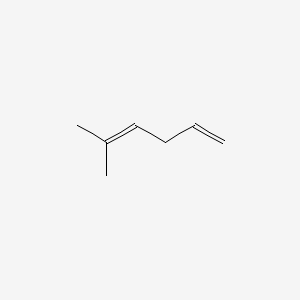
5-Methyl-1,4-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,4-hexadiene: is an organic compound with the molecular formula C7H12 It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methyl group attached to the fourth carbon of the hexadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5-methyl-1,4-dichlorohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 5-methyl-1,4-hexanol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,4-hexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as platinum or palladium results in the formation of 5-methylhexane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 5-Methylhexane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Methyl-1,4-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,4-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species and forming carbocation intermediates. These intermediates can then undergo further reactions to yield the final products.
Comparación Con Compuestos Similares
1,4-Hexadiene: Similar structure but lacks the methyl group at the fourth carbon.
2-Methyl-1,3-butadiene (Isoprene): A diene with a methyl group at the second carbon and double bonds at the first and third positions.
1,5-Hexadiene: Another diene with double bonds at the first and fifth positions.
Uniqueness of 5-Methyl-1,4-hexadiene: The presence of the methyl group at the fourth carbon in this compound imparts unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
763-88-2 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
5-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |
Clave InChI |
VSQLAQKFRFTMNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
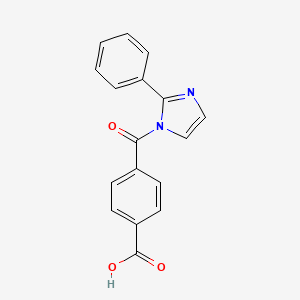
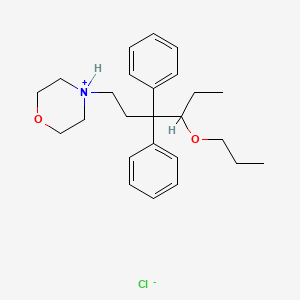
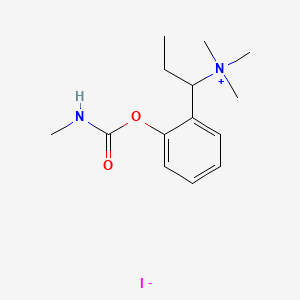
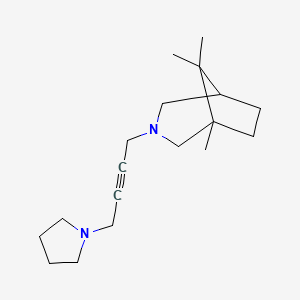
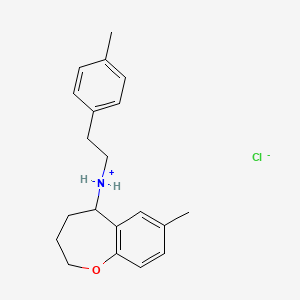
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
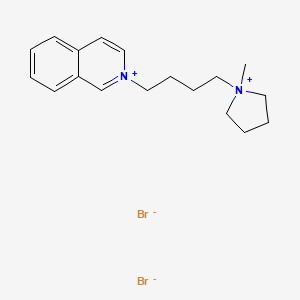
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)





